molecular formula C22H26O8 B600719 (-)-Syringaresinol CAS No. 6216-81-5

(-)-Syringaresinol

Cat. No.: B600719
CAS No.: 6216-81-5
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-WRMVBYCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-syringaresinol is the (7beta,7'beta,8beta,8'beta)-stereoisomer of syringaresinol. It is an enantiomer of a (+)-syringaresinol.
This compound is a natural product found in Magnolia officinalis, Cinnamomum kotoense, and other organisms with data available.

Scientific Research Applications

  • Cardioprotective Effects : (-)-Syringaresinol has shown promise in treating diabetic cardiomyopathy. It helps alleviate inflammation, cardiac fibrosis, and oxidative stress without affecting hyperglycemia or body weight (Li et al., 2020).

  • Polymer Industry Applications : It's been proposed as a greener alternative to bisphenol-A (BPA) in polymer synthesis, particularly for Non-Isocyanate PolyUrethanes (NIPUs) (Janvier, Ducrot, & Allais, 2017).

  • Anticancer Properties : this compound shows potential as a chemotherapeutic agent, particularly in treating leukemia by inducing G1 arrest and apoptosis in human promyelocytic HL-60 cells (Park et al., 2008).

  • Neurological Effects : It promotes neuronal differentiation, particularly in PC12h cells, suggesting potential applications in neurological research (Yamazaki et al., 1994).

  • Immunomodulatory Effects : Syringaresinol has been found to delay immunosenescence by enhancing immune cell numbers and modulating gut microbiota in middle-aged mice (Cho et al., 2016).

  • Renal Protective Effects : In diabetic nephropathy models, syringaresinol showed protective effects by regulating oxidative stress and inflammatory pathways (Ji et al., 2022).

  • Neuromodulating Agent : It suppresses excitatory synaptic transmission and epileptic activity in the hippocampus through presynaptic mechanisms (Cho et al., 2018).

  • Influence on Lipid and Glucose Metabolism : Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism, indicating potential in treating metabolic disorders (Wang et al., 2017).

Properties

IUPAC Name

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-WRMVBYCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316029
Record name (-)-Syringaresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-81-5
Record name (-)-Syringaresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6216-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syringaresinol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Syringaresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYRINGARESINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary biological target of (-)-Syringaresinol (SAG)?

A1: this compound has been shown to inhibit all three monoamine transporters: the dopamine transporter, the norepinephrine transporter, and the serotonin transporter [].

Q2: How does this compound interact with monoamine transporters?

A2: Computational studies suggest that this compound binds to an allosteric site (S2) in monoamine transporters, distinct from the central binding site (S1) where conventional antidepressants bind []. This allosteric site is an aromatic pocket within the scaffold domain of the transporter's extracellular vestibule, connected to the central site [].

Q3: What is the consequence of this compound binding to the allosteric site of monoamine transporters?

A3: Binding of this compound to the allosteric site stabilizes a conformation of the serotonin transporter where both the extracellular and cytoplasmic pathways are closed. This binding ultimately inhibits the transport of monoamines [].

Q4: Are there any mutagenesis studies supporting the binding of this compound to the allosteric site?

A4: Yes, mutagenesis studies on residues in both the allosteric and orthosteric sites of monoamine transporters have been conducted. The results corroborated the molecular docking calculations, supporting the interaction of this compound with the allosteric site [].

Q5: What is the potential therapeutic relevance of this compound's mechanism of action?

A5: The distinct allosteric binding of this compound to monoamine transporters suggests a novel mechanism of action compared to conventional antidepressants. This presents an opportunity for developing new therapeutic agents with potentially fewer side effects and improved efficacy for treating depression and anxiety [].

Q6: Does this compound exhibit other biological activities?

A6: Yes, in addition to monoamine transporter inhibition, this compound demonstrates:

  • Antifibrotic activity: It attenuates the proliferation of activated hepatic stellate cells (HSCs), reduces collagen deposition, and suppresses tumor necrosis factor (TNF)-α production in macrophages [].
  • Neuritogenic activity: Both (+)- and this compound enantiomers, as well as their glucosides, promote neurite outgrowth in PC12h and Neuro2a cells in a dose-dependent manner [].
  • Antioxidant activity: It displays free radical scavenging activity against DPPH and ABTS radicals [].
  • Anti-inflammatory activity: It inhibits nitric oxide (NO) production and shows potential in reducing inflammation [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C22H26O8, and its molecular weight is 418.44 g/mol.

Q8: Is there any information available regarding the spectroscopic data of this compound?

A8: While the provided research abstracts do not detail specific spectroscopic data, numerous studies utilize techniques like NMR (1H NMR, 13C NMR, 2D NMR) and Mass Spectrometry (ESI-MS) to elucidate its structure and identify its presence in various plant extracts [, , , , , , , ].

Q9: Is there any information on the material compatibility and stability of this compound?

A9: The provided abstracts do not offer specific insights into material compatibility, stability under various conditions, or formulation strategies for this compound. Further research is necessary to explore these aspects.

A9: The provided abstracts primarily focus on the isolation, identification, and preliminary biological activity of this compound. Detailed investigations into its catalytic properties, computational modeling, SAR, safety regulations, pharmacokinetics, toxicology, drug delivery, environmental impact, and other related aspects require further research and are not explicitly addressed in the provided literature.

Q10: What in vitro studies have been conducted to assess the biological activity of this compound?

A10: Several in vitro studies have been carried out, including:

  • Inhibition of HSC proliferation: this compound significantly inhibited the proliferation of activated HSC-T6 cells without exhibiting cytotoxicity in primary rat hepatocytes [].
  • Reduction of collagen deposition: It reduced collagen deposition in activated HSC-T6 cells, indicating its potential as an anti-fibrotic agent [].
  • Suppression of TNF-α production: this compound suppressed the production of the pro-inflammatory cytokine TNF-α in RAW264.7 macrophages stimulated with lipopolysaccharide [].
  • Neuritogenesis: Both (+)- and this compound enantiomers, along with their glucosides, demonstrated dose-dependent neuritogenesis in PC12h cells, suggesting their potential in promoting neuronal differentiation [].

Q11: Have there been any in vivo studies on this compound?

A11: While the provided abstracts do not detail specific in vivo studies on this compound itself, one study mentions that the ethyl acetate and n-butanol extracts of Zanthoxylum bungeanum Maxim. (from which this compound-4-O-beta-D-glucoside was isolated) showed anti-inflammatory activity and improved cholesterol metabolism in vivo, suggesting potential therapeutic benefits of the extracts containing this compound-4-O-beta-D-glucoside []. Further research is needed to confirm the in vivo effects of isolated this compound.

Q12: What analytical techniques are commonly employed to identify and quantify this compound?

A12: Several analytical techniques are commonly employed, including:

  • Chromatography: Different chromatographic techniques, such as column chromatography with silica gel, Sephadex LH-20, MCI, ODS, and semi-preparative HPLC are widely used for the isolation and purification of this compound from various plant sources [, , , , ].
  • Spectroscopy: Spectroscopic methods like NMR (1H NMR, 13C NMR, 2D NMR), Mass Spectrometry (ESI-MS), IR, and UV are essential for structural elucidation and confirmation of this compound [, , , , , , , ].
  • HPLC: High-performance liquid chromatography (HPLC), particularly chiral HPLC, plays a crucial role in separating and characterizing the (+)- and (-)-enantiomers of Syringaresinol and its glucosides [, ].

Q13: Is there a specific HPLC method for determining this compound content in plant material?

A13: Yes, a study describes an HPLC method for determining the content of this compound-4-O-β-D-glucosidase in Albizia kalkora (Roxb.) Prain. This method employs a Kromasil C18 column with a methanol-water mobile phase and detection at 210 nm [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.